Propyl 2-hydroxy-2-phenylacetate

Catalytic synthesis Phenylglyoxal conversion Mandelate production

Propyl 2-hydroxy-2-phenylacetate (CAS 5413-58-1), also known as propyl mandelate, is a chiral α-hydroxy ester derived from mandelic acid and 1-propanol. It belongs to the class of mandelic acid alkyl esters, which are widely employed as intermediates in pharmaceutical synthesis, as chiral building blocks, and in antimicrobial formulations.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 5413-58-1
Cat. No. B1267330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl 2-hydroxy-2-phenylacetate
CAS5413-58-1
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCCOC(=O)C(C1=CC=CC=C1)O
InChIInChI=1S/C11H14O3/c1-2-8-14-11(13)10(12)9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3
InChIKeyMKZJVQWJKDMCKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propyl 2-hydroxy-2-phenylacetate (CAS 5413-58-1): A Mandelic Acid Ester Building Block with Distinct Physicochemical and Performance Characteristics


Propyl 2-hydroxy-2-phenylacetate (CAS 5413-58-1), also known as propyl mandelate, is a chiral α-hydroxy ester derived from mandelic acid and 1-propanol [1]. It belongs to the class of mandelic acid alkyl esters, which are widely employed as intermediates in pharmaceutical synthesis, as chiral building blocks, and in antimicrobial formulations. The compound possesses a molecular formula of C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol [2]. Its physical properties, including an estimated logP of approximately 1.67 and a density of 1.119 g/cm³, position it as a moderately lipophilic, liquid ester suitable for organic synthesis and formulation applications [2].

Why Propyl 2-hydroxy-2-phenylacetate Cannot Be Simply Substituted with Methyl, Ethyl, or Butyl Analogs in Scientific Workflows


Mandelic acid esters are not freely interchangeable; their performance in synthesis, separation, and biological assays is tightly coupled to alkyl chain length. Evidence demonstrates that the propyl ester occupies a distinct position within the homologous series. In catalytic synthesis, the yield of the propyl ester (~98%) significantly exceeds that of the butyl ester (~86%) [1]. In chiral chromatographic separations, the propyl ester exhibits enhanced enantioselectivity compared to shorter-chain methyl and ethyl esters, a property critical for analytical method development [2]. Furthermore, lipophilicity (logP) increases predictably from methyl (logP ~1.20) to propyl (logP ~1.67), directly impacting partitioning behavior in biphasic reactions and biological membrane permeability [3]. Substituting the propyl ester with an analog of different chain length will alter reaction yields, chromatographic resolution, and physicochemical behavior, potentially compromising experimental reproducibility or product performance.

Propyl 2-hydroxy-2-phenylacetate (CAS 5413-58-1): Quantitative Evidence for Selection Over Methyl, Ethyl, and Butyl Analogs


Superior Catalytic Conversion Yield in One-Step Mandelate Synthesis from Phenylglyoxal

In a direct one-step catalytic conversion of phenylglyoxal to mandelates using flame-derived silica–zirconia, the propyl ester (synthesized from 1-propanol) achieved a yield of ~98%, which is substantially higher than the ~86% yield observed for the n-butyl ester under identical conditions [1]. The ethyl ester yielded ~94%, positioning the propyl ester as the most efficient among the C2-C4 alcohols tested [1].

Catalytic synthesis Phenylglyoxal conversion Mandelate production

Enhanced Enantioselectivity in HPLC Separation with Cyclodextrin-Modified Mobile Phases

In reversed-phase HPLC studies using permethylated β-cyclodextrin as a chiral mobile phase additive, the enantioselectivity for mandelic acid esters was observed to increase with the lengthening of the aliphatic chain [1]. The n-propyl ester provided improved resolution of optical isomers compared to the methyl and ethyl esters, which exhibited weaker or no enantiomer discrimination [1]. This trend establishes the propyl ester as the analytically superior choice for chiral separations among short-chain mandelates.

Chiral chromatography Enantioseparation Analytical method development

Intermediate Lipophilicity (logP ~1.67) Balancing Organic Solubility and Aqueous Compatibility

The estimated octanol-water partition coefficient (logP) for propyl 2-hydroxy-2-phenylacetate is approximately 1.67 [1]. This value is significantly higher than that of methyl mandelate (logP ~1.20) [2], indicating greater lipophilicity and enhanced solubility in non-polar organic solvents. Conversely, it is lower than longer-chain esters, positioning it as a balanced choice for reactions or formulations requiring moderate lipophilicity without excessive hydrophobicity.

Physicochemical properties Lipophilicity Formulation

Predicted Antimicrobial Activity Profile Consistent with Moderate Alkyl Chain Length

Studies on mandelic acid-derived ionic liquids have established a clear structure-activity relationship: increasing alkyl chain length correlates with increased bacterial toxicity, following the order methyl < ethyl < n-butyl [1]. Based on this established class trend, propyl 2-hydroxy-2-phenylacetate is predicted to exhibit intermediate antimicrobial potency—greater than the ethyl ester but less than the butyl ester [1]. This positions the propyl ester as a candidate for applications where moderate antimicrobial action is desired, potentially offering a more favorable balance of activity and toxicity compared to longer-chain analogs.

Antimicrobial activity Structure-activity relationship Preservative

Optimal Procurement Scenarios for Propyl 2-hydroxy-2-phenylacetate Based on Verified Performance Differentiation


High-Yield Synthesis of Mandelate Intermediates via Catalytic Phenylglyoxal Conversion

Procure propyl 2-hydroxy-2-phenylacetate when establishing a synthetic route that requires a mandelate ester intermediate and aims to maximize material efficiency. Based on direct comparative data, the propyl ester achieves a ~98% yield in the catalytic conversion of phenylglyoxal, outperforming the butyl ester by approximately 12 percentage points [1]. This yield advantage reduces raw material costs and waste generation in larger-scale preparations.

Development of Robust Chiral HPLC Methods for Mandelate Enantiomer Resolution

Select the propyl ester as the analyte of choice when developing or validating chiral HPLC methods for mandelate derivatives. Evidence demonstrates that the propyl ester provides superior enantioselectivity compared to methyl and ethyl esters when using permethylated cyclodextrin chiral mobile phase additives [1]. This enhanced resolution facilitates more accurate quantification of enantiomeric purity and reduces method development time.

Formulation of Antimicrobial Preservatives Requiring Moderate Activity and Favorable Physicochemical Profile

Consider propyl 2-hydroxy-2-phenylacetate for preservative or antimicrobial formulations where a balanced lipophilicity (logP ~1.67) is desired. Its intermediate alkyl chain length offers a compromise between the low antimicrobial activity of shorter esters and the potentially excessive toxicity and poor aqueous compatibility of longer-chain analogs [1][2]. This makes it a rational candidate for topical or liquid formulations requiring moderate preservative action.

Biphasic Reactions or Liquid-Liquid Extractions Requiring Optimized Organic Phase Partitioning

Utilize the propyl ester in biphasic reaction systems or liquid-liquid extraction protocols where efficient partitioning into the organic phase is critical. With a logP of approximately 1.67, it offers significantly greater organic solubility than the methyl ester (logP ~1.20) while retaining sufficient polarity to avoid the poor aqueous miscibility and high retention issues of longer-chain esters [1]. This property facilitates cleaner phase separations and improved extraction efficiency.

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